molecular formula C9H8N4O4 B14575156 1-Methyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide CAS No. 61620-79-9

1-Methyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B14575156
CAS No.: 61620-79-9
M. Wt: 236.18 g/mol
InChI Key: NPZKOPCJZPWFKU-UHFFFAOYSA-N
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Description

1-Methyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with a nitrofuran moiety and a carboxamide group, making it an interesting subject for research in medicinal chemistry and other areas.

Preparation Methods

The synthesis of 1-Methyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.

    Introduction of the nitrofuran moiety: This step involves the nitration of a furan ring, followed by its attachment to the pyrazole ring through a coupling reaction.

    Formation of the carboxamide group: This can be done by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Methyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran moiety, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, and its reactivity is studied to develop new synthetic methodologies.

    Industry: It may have applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to interfere with bacterial DNA synthesis or disrupt cell membrane integrity. The nitrofuran moiety is known to generate reactive oxygen species, which can damage cellular components and lead to cell death. The carboxamide group may enhance the compound’s binding affinity to its targets, increasing its overall efficacy.

Comparison with Similar Compounds

1-Methyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

    1-Methyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde: This compound has an aldehyde group instead of a carboxamide group, which may affect its reactivity and biological activity.

    1-Methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-amine: This compound features a triazole ring instead of a pyrazole ring, which can lead to different chemical properties and applications.

    1-Methyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be exploited in various research and industrial applications.

Properties

CAS No.

61620-79-9

Molecular Formula

C9H8N4O4

Molecular Weight

236.18 g/mol

IUPAC Name

1-methyl-5-(5-nitrofuran-2-yl)pyrazole-4-carboxamide

InChI

InChI=1S/C9H8N4O4/c1-12-8(5(4-11-12)9(10)14)6-2-3-7(17-6)13(15)16/h2-4H,1H3,(H2,10,14)

InChI Key

NPZKOPCJZPWFKU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)N)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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